molecular formula C16H19BrF3N5O B10974338 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

Cat. No.: B10974338
M. Wt: 434.25 g/mol
InChI Key: OOZHXYMXUXSKFT-UHFFFAOYSA-N
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Description

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide is a complex organic compound featuring a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then functionalized with bromine, cyclopropyl, and trifluoromethyl groups Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the substituted pyrazole with N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopropyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the bromine substituent or the amide group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaN3 in DMF (dimethylformamide), KSCN in acetone.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance binding affinity to biological targets, while the bromine atom could participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide stands out due to its unique combination of substituents. The presence of both cyclopropyl and trifluoromethyl groups on the pyrazole ring, along with the N-methylacetamide moiety, provides a distinct set of chemical and biological properties.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C16H19BrF3N5O

Molecular Weight

434.25 g/mol

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C16H19BrF3N5O/c1-9-11(6-21-24(9)3)7-23(2)12(26)8-25-14(10-4-5-10)13(17)15(22-25)16(18,19)20/h6,10H,4-5,7-8H2,1-3H3

InChI Key

OOZHXYMXUXSKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3

Origin of Product

United States

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